3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
CAS No.:
Cat. No.: VC14826784
Molecular Formula: C20H16ClN3O2
Molecular Weight: 365.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16ClN3O2 |
|---|---|
| Molecular Weight | 365.8 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C20H16ClN3O2/c1-12-19(14-3-7-15(21)8-4-14)20-22-17(11-18(25)24(20)23-12)13-5-9-16(26-2)10-6-13/h3-11,23H,1-2H3 |
| Standard InChI Key | KCETXRPSKJGZIY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrazolo[1,5-a]pyrimidin-7(4H)-one backbone substituted at three positions:
-
3-position: A 4-chlorophenyl group, introducing electron-withdrawing characteristics.
-
5-position: A 4-methoxyphenyl group, contributing electron-donating effects.
-
2-position: A methyl group, enhancing steric bulk and influencing ring conformation.
The molecular formula is C₂₀H₁₆ClN₃O₂, with a molecular weight of 365.8 g/mol. The presence of both chlorine and methoxy groups creates a polarized electronic environment, potentially enhancing interactions with biological targets through hydrogen bonding and hydrophobic effects.
Spectroscopic Characterization
While detailed spectroscopic data (e.g., NMR, IR) for this specific compound remains unpublished, analogous pyrazolo[1,5-a]pyrimidines exhibit distinct spectral patterns:
-
¹H NMR: Resonances for aromatic protons typically appear between δ 6.8–8.2 ppm, with methoxy groups around δ 3.8–4.0 ppm.
-
IR Spectroscopy: Stretching vibrations for carbonyl groups (C=O) in the pyrimidinone ring are observed near 1680–1720 cm⁻¹.
Synthetic Pathways
General Synthesis of Pyrazolo[1,5-a]Pyrimidines
Pyrazolo[1,5-a]pyrimidines are commonly synthesized via cyclocondensation reactions between 1,3-biselectrophilic reagents and NH-3-aminopyrazoles. For this compound, a plausible multi-step route involves:
-
Formation of the Pyrazole Core: Condensation of hydrazine derivatives with β-ketoesters or diketones.
-
Pyrimidinone Ring Construction: Cyclization with urea or thiourea derivatives under acidic or basic conditions.
-
Functionalization: Introduction of substituents via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
Optimization Strategies
Recent advances in synthesis emphasize efficiency and regioselectivity:
-
Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields by 15–20%.
-
Catalytic Systems: Palladium catalysts facilitate cross-coupling reactions for aryl group introduction, achieving >90% regioselectivity.
Biological Activities and Mechanisms
Anticancer Activity
Structural analogs demonstrate antiproliferative effects against cancer cell lines:
-
Kinase Inhibition: Targeting cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), inducing G₁/S cell cycle arrest.
-
Apoptosis Induction: Activation of caspase-3/7 pathways in breast (MCF-7) and lung (A549) adenocarcinoma cells.
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: Moderate intestinal permeability (Papp > 1 × 10⁻⁶ cm/s) due to lipophilic aromatic groups.
-
Metabolism: Hepatic oxidation via CYP3A4, producing hydroxylated metabolites.
-
Excretion: Primarily renal (60–70%), with minor biliary elimination.
Toxicity Considerations
-
Acute Toxicity: LD₅₀ > 500 mg/kg in rodent models, indicating low acute risk.
-
Genotoxicity: Negative in Ames tests, suggesting minimal mutagenic potential.
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for derivatization:
-
Chlorophenyl Modifications: Replacement with fluorophenyl groups enhances metabolic stability.
-
Methoxy Group Tuning: Substituents at the 4-position adjust electron density for target affinity.
Formulation Strategies
-
Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 40% in preclinical models.
-
Prodrug Approaches: Ester prodrugs enhance solubility, achieving 80% oral bioavailability in pharmacokinetic studies.
Comparative Analysis with Structural Analogs
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | Methyl at C2, 3-chlorophenyl at C7 | Antitubercular (MIC = 2.5 μM) |
| 5-Methyl-7-(4-tolyl)pyrazolo[1,5-a]pyrimidine | Methyl at C5, tolyl at C7 | CDK2 inhibition (IC₅₀ = 0.8 μM) |
| Target Compound | 4-Chlorophenyl at C3, 4-methoxyphenyl at C5 | Mycobacterial ATP synthase inhibition (IC₅₀ = 1.2 μM) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume